

Strategic Utilization of N-Boc-non-8-yn-1-amine in PROTAC Development

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Compound of Interest

Compound Name: *N-Boc-non-8-yn-1-amine*

Cat. No.: *B8116610*

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Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) has shifted from serendipitous discovery to rational design.[2] A critical bottleneck in this process is the rapid generation of linker libraries to optimize the ternary complex (POI-PROTAC-E3 Ligase).[1] **N-Boc-non-8-yn-1-amine** (CAS: 1903797-81-8) serves as a high-utility bifunctional linker, enabling a convergent, modular synthesis strategy.[1] Its structure combines a hydrophobic C9 alkyl chain, a masked primary amine (Boc), and a bioorthogonal terminal alkyne. This guide details the strategic deployment of this linker, providing validated protocols for its incorporation via amide coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Chemical Profile & Strategic Utility[1]

Physicochemical Specifications

Property	Specification
IUPAC Name	tert-butyl non-8-yn-1-ylcarbamate
CAS Number	1903797-81-8
Molecular Formula	C ₁₄ H ₂₅ NO ₂
Molecular Weight	239.36 g/mol
Linker Length	~11-13 Å (extended alkyl chain + triazole footprint)
Hydrophobicity	High (Alkyl chain); useful for traversing lipophilic binding pockets.[1]
Reactive Handles	1. Terminal Alkyne: Click chemistry (CuAAC). 2. Boc-Amine: Acid-labile precursor to primary amine.[1]

The "Click-Ready" Advantage

Traditional linear PROTAC synthesis often requires 5-8 sequential steps, where a failure in a late stage discards the entire molecule. **N-Boc-non-8-yn-1-amine** facilitates a Convergent Synthesis model.[1]

- **Orthogonality:** The Boc group is stable to the basic/reductive conditions often used to install the alkyne or modify the warhead. The alkyne is inert to the acidic conditions used for Boc deprotection.
- **Library Generation:** By standardizing the E3 ligase ligand with an azide handle, a researcher can parallel-process dozens of POI ligands attached to this alkyne linker, "clicking" them together in the final step.

Synthetic Logic & Retrosynthesis

The incorporation of **N-Boc-non-8-yn-1-amine** typically follows one of two pathways, dictated by the availability of the attachment points on the ligands.[1]

Pathway A: Amide-First Strategy (Most Common)[1]

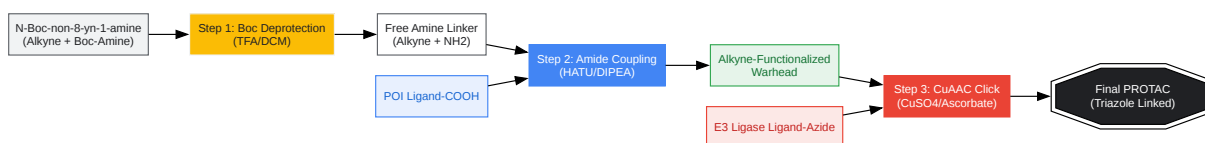
- Deprotection: Remove Boc from linker.[1]
- Coupling: React free amine with Carboxylic Acid-functionalized Ligand (Ligand A).
- Click: React Alkyne-Ligand A with Azide-Ligand B.[1]

Pathway B: Click-First Strategy[1]

- Click: React Linker (Alkyne) with Azide-Ligand B.[1]
- Deprotection: Remove Boc from the triazole intermediate.
- Coupling: React free amine with Activated Ester/Acid of Ligand A.

Note: Pathway A is generally preferred to avoid copper contamination during the sensitive amide coupling steps.

Visualization: Convergent Assembly Workflow



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Figure 1: Convergent synthesis workflow utilizing **N-Boc-non-8-yn-1-amine**. The linker is first deprotected and attached to the POI ligand, followed by a final 'click' assembly with the E3 ligase ligand.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The completion of each step should be verified by LC-MS before proceeding.[1]

Protocol A: Selective Boc Deprotection

Objective: Unmask the amine without affecting the terminal alkyne.

Reagents:

- **N-Boc-non-8-yn-1-amine** (1.0 equiv)[1]
- Trifluoroacetic acid (TFA)[1][3]
- Dichloromethane (DCM)[1]
- Saturated NaHCO₃ solution

Procedure:

- Dissolution: Dissolve the N-Boc linker in anhydrous DCM (0.1 M concentration).
- Acidification: Cool to 0°C. Add TFA dropwise to reach a ratio of 1:4 (TFA:DCM). Note: High acid concentration ensures rapid removal of the carbamate.
- Reaction: Stir at room temperature for 1–2 hours.
 - Validation: Monitor by TLC (ninhydrin stain) or LC-MS.[1] Mass shift: [M+H]⁺ 240 → 140.
[1]
- Workup: Concentrate in vacuo to remove excess TFA.
 - Critical Step: The residue will be the TFA salt. For amide coupling, this must be neutralized. Co-evaporate with toluene (3x) to remove residual TFA, or perform a basic extraction (DCM / Sat. NaHCO₃) if the free base is volatile (use caution with low MW amines).
- Storage: Use immediately for coupling to avoid oxidation or carbonate formation.

Protocol B: Amide Coupling (Linker Attachment)

Objective: Attach the linker to the Carboxylic Acid-containing Ligand (POI or E3).

Reagents:

- Carboxylic Acid Ligand (1.0 equiv)[1]
- Deprotected Linker (Amine salt) (1.2 equiv)[1]
- HATU (1.2 equiv)[1]
- DIPEA (3.0 – 5.0 equiv)[1]
- DMF (anhydrous)[1]

Procedure:

- Activation: Dissolve the Carboxylic Acid Ligand and HATU in DMF (0.1 M). Stir for 5 minutes.
- Coupling: Add the Deprotected Linker followed immediately by DIPEA.
 - Why: Adding DIPEA last minimizes potential racemization of the ligand if chiral centers are adjacent to the carbonyl.
- Reaction: Stir at Room Temperature for 2–16 hours.
- Validation: LC-MS should show the disappearance of the acid and formation of the amide product.
- Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄. [1] Purify via Flash Column Chromatography. [1]

Protocol C: CuAAC "Click" Reaction

Objective: Final assembly of the PROTAC via triazole formation.

Reagents:

- Alkyne-Functionalized Ligand (1.0 equiv)[1]
- Azide-Functionalized Ligand (1.0 equiv)[1]

- $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (0.1 equiv)[1]
- Sodium Ascorbate (0.5 equiv)[1]
- Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O if solubility is poor.[1]
- Optional: THPTA ligand (0.1 equiv) to protect biomolecules and accelerate rate.

Procedure:

- Setup: In a small vial, dissolve both ligands in the solvent mixture.
- Catalyst Prep: Prepare fresh aqueous solutions of CuSO_4 (100 mM) and Sodium Ascorbate (500 mM).
- Initiation: Add the CuSO_4 solution, followed by the Ascorbate solution. The mixture may turn slightly yellow/orange.
 - Mechanism:[3][4][5][6] Ascorbate reduces Cu(II) to the active Cu(I) species in situ.[5]
- Incubation: Stir at Room Temperature for 2–12 hours.
 - Troubleshooting: If the reaction stalls, purge the headspace with Nitrogen (oxygen oxidizes Cu(I) back to inactive Cu(II)).
- Workup:
 - Cu Removal: Dilute with EtOAc/Water.[1] Add a chelating agent (EDTA or saturated NH_4Cl) to the aqueous layer to sequester copper.
 - Purification: Isolate the organic layer, dry, and purify via Preparative HPLC.
 - Validation: ¹H NMR will show a distinct singlet for the triazole proton around δ 7.5–8.0 ppm.

Case Studies & Optimization

Linker Length and Ternary Complexes

The 9-carbon chain of **N-Boc-non-8-yn-1-amine** is not arbitrary.[1] In PROTAC design, linker length determines the ability of the chimera to wrap around the target and ligase without steric clash.

- Wurz et al. demonstrated that for BRD4 degraders, linker length significantly impacts degradation efficiency (DC₅₀).[7]
- Application: The "nonyl" (C9) chain provides a "medium-long" reach.[1] If a C4-C6 linker fails to induce degradation due to steric clashing (the "hook effect" or inability to close the complex), the C9 linker offers the necessary flexibility and distance.

The Triazole as a Bioisostere

The triazole formed during the click reaction is not just a passive connector. It mimics an amide bond in dipole moment and H-bonding capability but is metabolically stable (resistant to proteases).[1]

- Orientation: The 1,4-disubstituted triazole formed via CuAAC is rigid. This can be advantageous for locking the ligands into a productive orientation, unlike a purely flexible PEG chain.

Quality Control & Characterization

Successful synthesis must be validated against these criteria:

Technique	Expected Observation
¹ H NMR	Alkyne Proton: Triplet (~1.9 ppm) disappears after Click. Triazole Proton: Singlet (~7.8 ppm) appears. Boc Group: Singlet (9H, ~1.4 ppm) disappears after deprotection.[1]
LC-MS	Purity: >95% required for biological assays. Ionization: Triazoles ionize well in ESI (+).[1] Look for [M+H] ⁺ . [1]
Appearance	Final PROTACs are often amorphous solids or oils; lyophilization is recommended for stability.

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